molecular formula C14H20N2O B261895 1-(3-Methylbenzoyl)-4-ethylpiperazine

1-(3-Methylbenzoyl)-4-ethylpiperazine

Cat. No.: B261895
M. Wt: 232.32 g/mol
InChI Key: JBFHZMJDRSUCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzoyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1-(3-Methylbenzoyl)-4-ethylpiperazine is utilized as a precursor in the synthesis of several pharmaceutical agents. Its role as an intermediate facilitates the development of drugs targeting various therapeutic areas, including neuropharmacology and oncology.

Synthesis of Neuropharmacological Agents

The compound has been studied for its potential in synthesizing dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating Alzheimer's disease. Research indicates that derivatives of this compound can enhance cholinergic transmission, potentially improving cognitive function in patients with dementia .

Table 1: AChE/BuChE Inhibitory Activity of Piperazine Derivatives

Compound NameIC50 Value (µM)Mechanism of Action
This compound2.5Dual AChE/BuChE inhibition
N-benzylpiperidine derivative0.3Strong AChE inhibition; dual binding site interaction

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. The compound has been implicated in the development of small molecule inhibitors targeting the Nrf2 pathway, which is associated with cancer cell survival and resistance to therapy .

Case Study: Nrf2 Inhibition for Cancer Therapy

  • Objective: To evaluate the efficacy of this compound derivatives as Nrf2 inhibitors.
  • Findings: Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic use.

Antimicrobial Activity

Piperazine derivatives, including this compound, have shown promise in antimicrobial applications. They are being explored for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics .

Table 2: Antimicrobial Efficacy of Piperazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
N-methylpiperazine derivativeEscherichia coli10 µg/mL

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3

InChI Key

JBFHZMJDRSUCAS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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